molecular formula C16H21N3O5S B2811808 methyl (4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)phenyl)carbamate CAS No. 1795303-85-3

methyl (4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)phenyl)carbamate

Cat. No. B2811808
CAS RN: 1795303-85-3
M. Wt: 367.42
InChI Key: WIXKLBNNETZMMZ-UHFFFAOYSA-N
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Description

Methyl (4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)phenyl)carbamate is a useful research compound. Its molecular formula is C16H21N3O5S and its molecular weight is 367.42. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Pyrrolo-oxindoles :

    • A study detailed the synthesis of 3-pyrrol-3′-yloxindoles with a carbamate function by reacting certain methyl carbamates with ethyl 3-aminocrotonate, producing ethyl 5-{3(4)-[(methoxycarbonyl)amino]phenyl}-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylates (Velikorodov et al., 2011).
  • Development of Polyheterocyclic Compounds :

    • Research on the synthesis of new polyheterocyclic compounds from chalcones involved the reaction of certain methyl N-carbamates with tosylmethyl isocyanide, leading to the formation of complex structures including pyrrolo[2,3-c]quinolines (Velikorodov et al., 2019).
  • Creation of Carbamate Derivatives of Coumarin and Chromene :

    • A study explored the synthesis of carbamate derivatives of coumarin and chromene, involving the condensation of methyl (3-hydroxyphenyl)carbamate with various reagents to yield the corresponding methyl carbamates with complex structures (Velikorodov et al., 2008).
  • Novel Sulfonamide Hybrids :

    • Research on novel sulfonamide hybrids involved the synthesis of sulfonamide carbamates by treating N-substituted 4-isothiocyanatophenyl sulfonamides with ethyl carbamate. These compounds exhibited antimicrobial activities and were evaluated through molecular docking studies (Hussein, 2018).
  • Synthesis of Aromatic Carbamates Derivatives :

    • A study focused on the synthesis of aromatic carbamates derivatives with a chromen-2-one fragment, exploring the condensation of methyl N-(3-hydroxyphenyl)carbamate with various reagents, leading to the formation of chromene derivatives (Velikorodov et al., 2014).

properties

IUPAC Name

methyl N-[4-[[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S/c1-19-11-3-4-14(19)15(20)9-10-17-25(22,23)13-7-5-12(6-8-13)18-16(21)24-2/h3-8,11,15,17,20H,9-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXKLBNNETZMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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